molecular formula C20H25N5O2 B057250 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839699-72-8

2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B057250
M. Wt: 367.4 g/mol
InChI Key: VNOFYGGJZCEPAH-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]quinoxalines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The specific compound , due to its unique substitution pattern, is likely of interest for its novel properties and potential as a lead compound in pharmaceutical research.

Synthesis Analysis

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives often involves palladium-catalyzed amination, regioselective cyclization, and functional group transformations. For example, ferrocenic pyrrolo[1,2-a]quinoxaline derivatives were synthesized through a regioselective palladium-catalyzed monoamination, demonstrating a method that could potentially be adapted for the synthesis of 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Guillon et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-b]quinoxalines is characterized by their fused bicyclic system, which impacts their electronic distribution and overall chemical reactivity. X-ray crystallography and computational modeling are commonly employed to elucidate these structures, providing insights into their three-dimensional conformation and potential interaction sites for binding with biological targets.

Chemical Reactions and Properties

Pyrrolo[2,3-b]quinoxalines undergo various chemical reactions, including N-alkylation, cycloadditions, and nucleophilic substitutions, which allow for the introduction of diverse functional groups. These reactions expand the chemical space of these compounds, enabling the exploration of their pharmacological potential.

Physical Properties Analysis

The physical properties of pyrrolo[2,3-b]quinoxalines, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Polymorphic forms can exhibit different physical properties, which may affect their bioavailability and stability (Shishkina et al., 2018).

Scientific Research Applications

  • Polymorphic Modifications in Similar Compounds :

    • Research on a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, suggesting potential as a new hypertension remedy. This study also discovered two polymorphic modifications of the compound, highlighting differences in crystal packing and organizational levels in these forms (Shishkina et al., 2018).
  • Synthesis of Analogous Compounds :

    • The first synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines and fused-ring pyrrolopyridines has been reported. This synthesis is significant for producing nitrogen analogues of thienopyridines, which are known for their potent bioactivities but poor aqueous solubility (Pilkington et al., 2016).
  • Development of Inhibitors :

    • A study on 3-quinoline carboxamides discovered and optimized these compounds as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This development is crucial for potential therapeutic applications, especially in targeting specific molecular pathways (Degorce et al., 2016).
  • Antimalarial Activity :

    • Novel series of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their in vitro antimalarial activity. This represents an important step in the search for new antimalarial compounds (Guillon et al., 2008).
  • Synthesis and Reactions for Antimicrobial Activity :

    • The synthesis and reactions of novel thieno[2,3-b]quinoxalines, exploring their potential as antimicrobial agents. This research highlights the versatile nature of these compounds in developing new antimicrobial solutions (El-Shareif et al., 2003).
  • Synthesis and Cytotoxicity Studies :

    • A study on the synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives and their cytotoxicity against various cell lines. This research contributes to the understanding of the anticancer potential of these compounds (Hung et al., 2014).

Future Directions

The synthesized compounds could be used in future research for the development of new antibiotics . Some of the synthesized compounds showed the same values compared to tetracycline in terms of minimum inhibition concentration and minimum bactericidal concentration determinations against Micrococcus luteus and Pseudomonas aeruginosa .

properties

IUPAC Name

2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOFYGGJZCEPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 2
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 3
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 4
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 5
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 6
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Citations

For This Compound
2
Citations
A Keivanloo, T Besharati-Seidani, B Kaboudin… - Molecular Diversity, 2018 - Springer
Synthesis of 2,3-disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines was accomplished through the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of Pd(OAc) …
Number of citations: 6 link.springer.com
L Njeka Wojnarová - 2022 - dspace.cuni.cz
Introduction: Liver diseases represent a significant cause of morbidity and mortality worldwide. Previous experimental studies have shown that polyphenolic compound, resveratrol, as a …
Number of citations: 0 dspace.cuni.cz

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